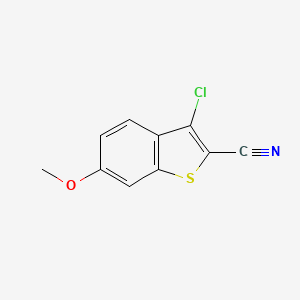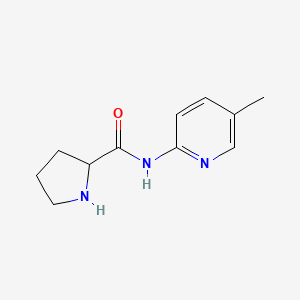![molecular formula C14H18N4O B13185815 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B13185815.png)
1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring linked to a 1,2,4-oxadiazole moiety, which is further substituted with a 2-methylphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the oxadiazole ring or the piperazine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methylphenyl)piperazine: A similar compound with a piperazine ring substituted with a 2-methylphenyl group.
1-(3-Methylphenyl)piperazine: Another derivative with the methyl group in the meta position.
1-(4-Methylphenyl)piperazine: A derivative with the methyl group in the para position.
Uniqueness
1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H18N4O |
|---|---|
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
3-(2-methylphenyl)-5-(piperazin-1-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H18N4O/c1-11-4-2-3-5-12(11)14-16-13(19-17-14)10-18-8-6-15-7-9-18/h2-5,15H,6-10H2,1H3 |
Clave InChI |
VVAKRLDMSXVBOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NOC(=N2)CN3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


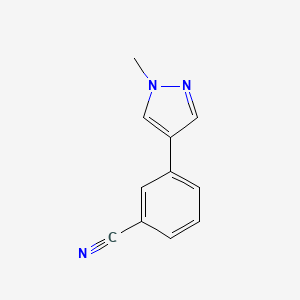
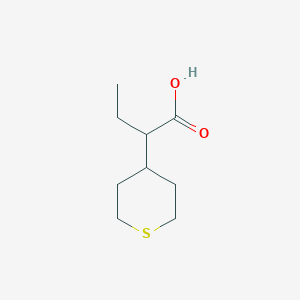
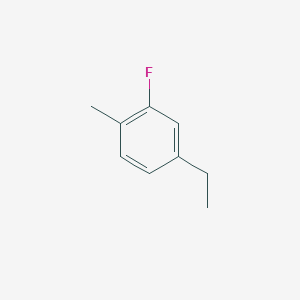
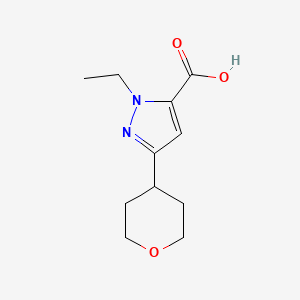

![4,4-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13185769.png)
![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)


